

(+)-Totarol CAS number and molecular formula

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Compound of Interest

Compound Name: (+)-Totarol

Cat. No.: B1681349

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An In-depth Technical Guide to (+)-Totarol

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers

(+)-Totarol, a naturally occurring phenolic diterpenoid, is a subject of significant interest in pharmacological research due to its broad spectrum of biological activities. This guide provides a comprehensive overview of its chemical properties, biological functions, and the experimental methodologies used to elucidate these activities.

Identifier	Value	Reference
CAS Number	511-15-9	[1]
Molecular Formula	C ₂₀ H ₃₀ O	[1] [2]
Molecular Weight	286.45 g/mol	[2] [3]
IUPAC Name	(4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-ol	
Synonyms	Totarol, trans-Totarol, NSC 299936	[1]

Quantitative Biological Data

The biological efficacy of **(+)-Totarol** has been quantified across various experimental models. The following tables summarize key findings regarding its antimicrobial and antioxidant activities.

Antimicrobial Activity: Minimum Inhibitory Concentrations (MICs)

(+)-Totarol exhibits potent activity primarily against Gram-positive bacteria.

Bacterial Strain	MIC (µg/mL)	Reference
Propionibacterium acnes	0.39	[1]
Streptococcus mutans	0.78	[1]
Bacillus subtilis	1.56	[1]
Brevibacterium ammoniagenes	0.78	[1]
Staphylococcus aureus (penicillin-resistant)	0.78	[1]
Staphylococcus aureus (penicillin-susceptible)	1.56	[1]

Antioxidant and Enzyme Inhibitory Activity: IC50 Values

(+)-Totarol demonstrates significant antioxidant properties and inhibitory effects on mitochondrial respiration enzymes.

Assay	IC50 (μM)	Reference
Fe(III)-ADP/NADPH-induced lipid oxidation (rat liver microsomes)	4.79	[1]
Fe(III)-ADP/NADPH-induced lipid oxidation (rat liver mitochondria)	0.47	[1]
Autoxidation of linoleic acid	9.8	[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments cited in the literature on **(+)-Totarol**.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method used to assess the antibacterial efficacy of **(+)-Totarol**.

Objective: To determine the lowest concentration of **(+)-Totarol** that visibly inhibits the growth of a target microorganism.

Materials:

- **(+)-Totarol** stock solution (in DMSO or ethanol)
- Mueller-Hinton Broth (MHB)
- Bacterial inoculum (adjusted to 0.5 McFarland standard)
- 96-well microtiter plates
- Spectrophotometer or microplate reader

Procedure:

- Prepare a serial two-fold dilution of the **(+)-Totarol** stock solution in MHB in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.
- Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of **(+)-Totarol** at which no visible growth of the microorganism is observed.

Neuroprotection Assay: Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

This protocol describes an in vitro model to evaluate the neuroprotective effects of **(+)-Totarol** against glutamate-induced neuronal cell death.

Objective: To assess the ability of **(+)-Totarol** to protect primary neurons from excitotoxic damage induced by glutamate.

Materials:

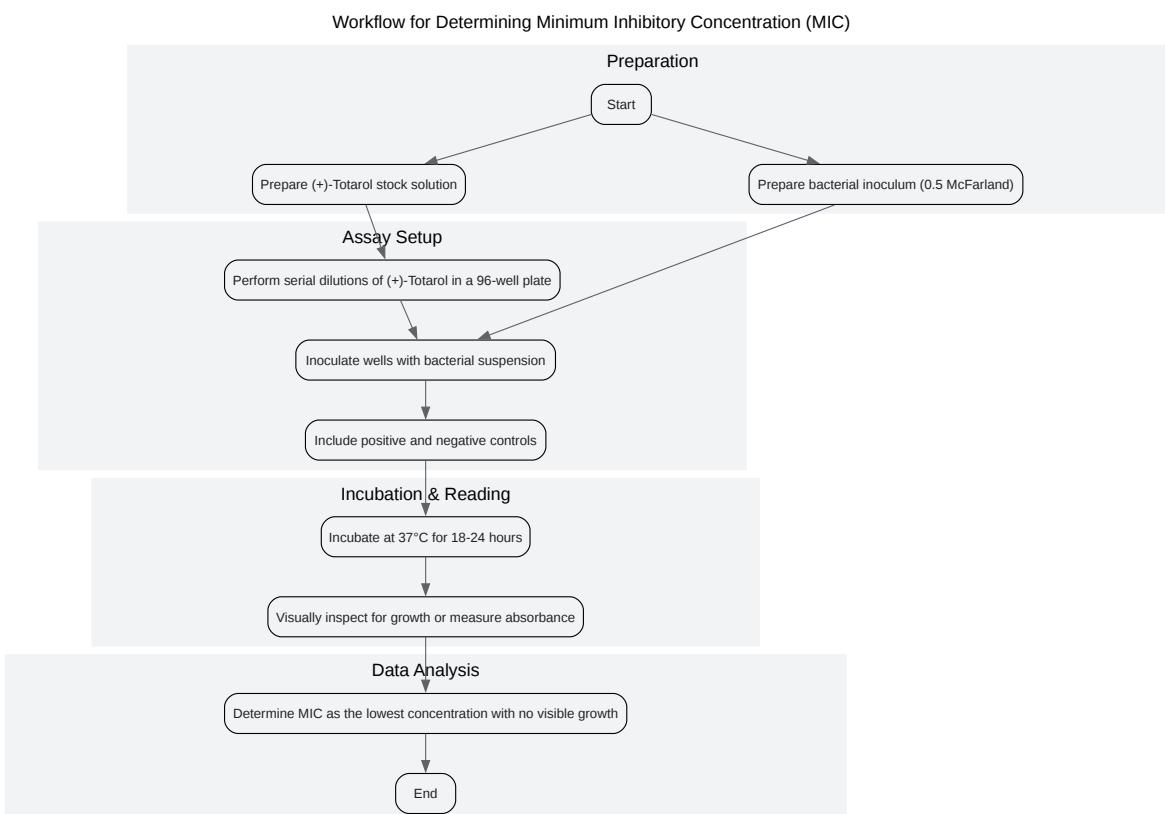
- Primary rat cerebellar granule neurons or cerebral cortical neurons
- Neurobasal medium supplemented with B27 and L-glutamine
- **(+)-Totarol** (dissolved in a suitable solvent)
- Glutamate solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) assay kit

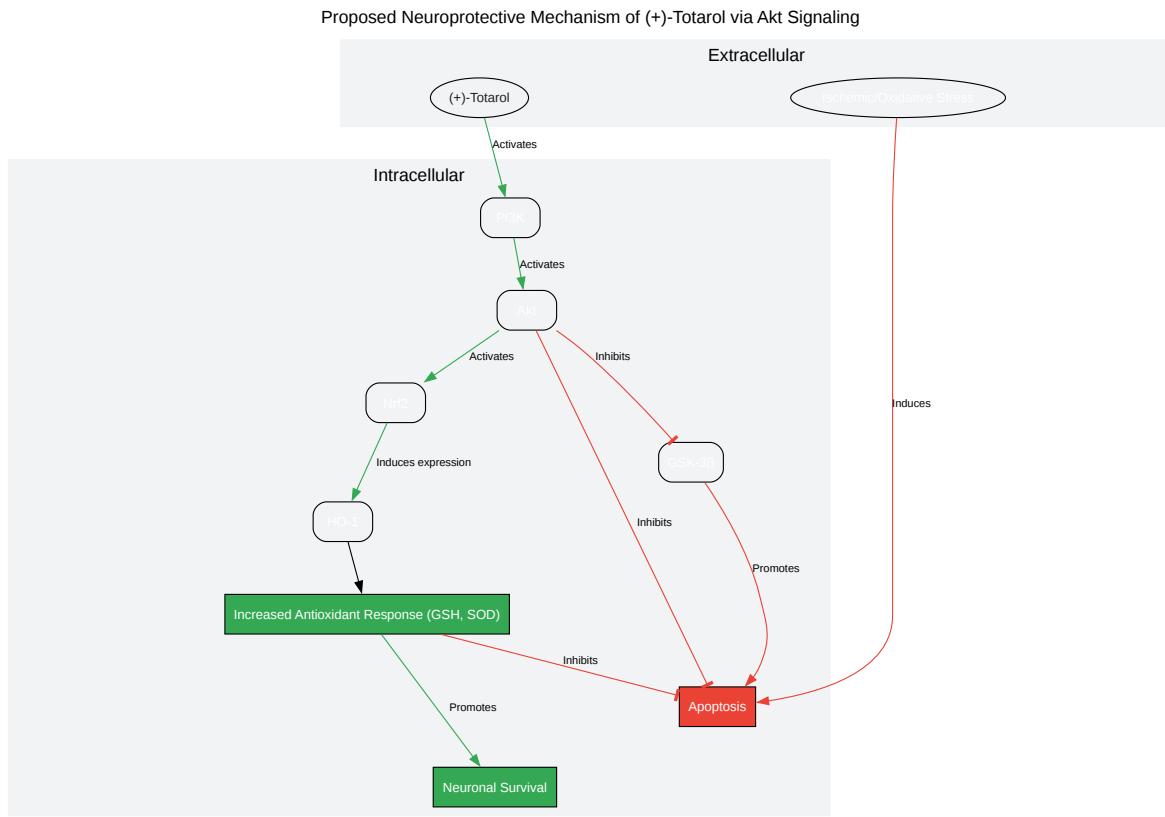
Procedure:

- Plate primary neurons in appropriate culture plates and allow them to mature for a specified period (e.g., 7-10 days).
- Pre-treat the neuronal cultures with varying concentrations of **(+)-Totarol** for a defined duration (e.g., 1-2 hours).
- Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 100 μ M) for a specified time (e.g., 15-30 minutes).
- Remove the glutamate-containing medium and replace it with fresh, drug-free medium.
- Incubate the cells for 24 hours.
- Assess cell viability using an MTT assay (measures metabolic activity) or an LDH assay (measures membrane integrity).
- Compare the viability of neurons treated with **(+)-Totarol** and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

Visualizations: Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are essential for clear communication in scientific research.



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References

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